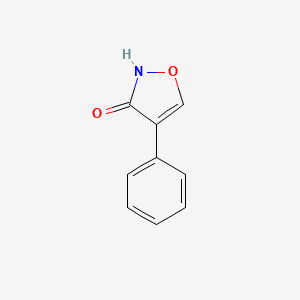
4-Phenylisoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylisoxazol-3(2H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The phenyl group attached to the isoxazole ring enhances its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzohydroxamic acid with acetic anhydride, which leads to the formation of the isoxazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield phenylisoxazole oxides, while substitution reactions can introduce various functional groups into the phenyl or isoxazole ring.
Scientific Research Applications
4-Phenylisoxazol-3(2H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for neurological and inflammatory diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenylisoxazol-3(2H)-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The phenyl and isoxazole rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing molecular targets and pathways.
Comparison with Similar Compounds
4-Methylisoxazol-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.
4-(4-Methoxyphenyl)isoxazol-3(2H)-one: Contains a methoxy group on the phenyl ring.
4-(4-Chlorophenyl)isoxazol-3(2H)-one: Contains a chlorine atom on the phenyl ring.
Uniqueness: 4-Phenylisoxazol-3(2H)-one is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential biological activity compared to its analogs. The phenyl group provides additional sites for functionalization, making it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-phenyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-12-10-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) |
InChI Key |
VDQCQTULYAZNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CONC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
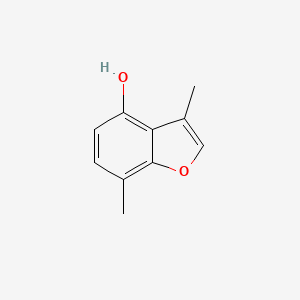
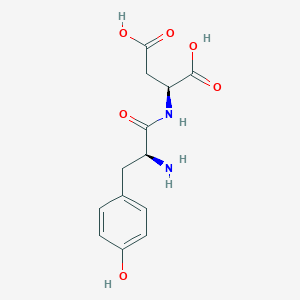
![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
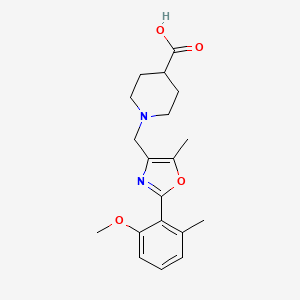
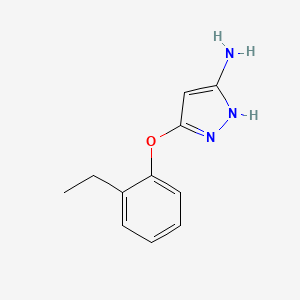
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-](/img/structure/B15206621.png)
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)
![3-Bromo-6-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B15206629.png)
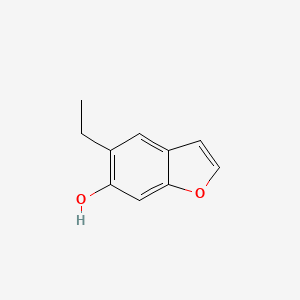
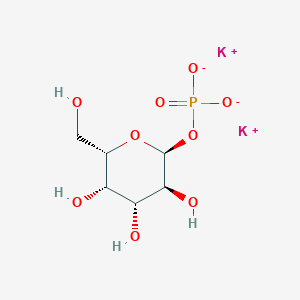
![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)


